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Compound of Interest

Compound Name:
3'-O-Methylguanosine-5'-

monophosphate

Cat. No.: B3394580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical reagent 3'-O-
Methylguanosine-5'-monophosphate (3'-O-Me-GMP), its properties, synthesis, and

applications, with a focus on its role as a tool in molecular biology and drug development.

Core Concepts and Physicochemical Properties
3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP) is a modified purine

ribonucleotide. The key structural feature is the methylation of the hydroxyl group at the 3'

position of the ribose sugar. This modification sterically blocks the formation of a

phosphodiester bond, the crucial linkage in the elongation of nucleic acid chains. This property

makes 3'-O-Me-GMP and its triphosphate form (3'-O-Me-GTP) effective chain terminators in

RNA synthesis.

Below is a summary of the available quantitative data for 3'-O-Me-GMP and its related

compounds.
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Property

3'-O-
Methylguanosine-
5'-monophosphate
(3'-O-Me-GMP)

3'-O-
Methylguanosine

3'-O-
Methylguanosine-
5'-Triphosphate (3'-
O-Me-GTP)

Molecular Formula C₁₁H₁₆N₅O₈P C₁₁H₁₅N₅O₅[1] C₁₁H₁₈N₅O₁₄P₃

Molecular Weight 377.25 g/mol [2] 297.27 g/mol [1] 537.20 g/mol [1]

CAS Number 400806-41-9[3] 10300-27-3 61556-45-4

Appearance
White to off-white

solid/crystals[2]
Solid[1] -

Purity - ≥98% ≥90% by AX-HPLC[1]

Storage -20°C or below
4°C, stored under

nitrogen
-20°C or below[1]

Solubility -

DMSO: 25 mg/mL

(84.10 mM; with

ultrasonic and

warming to 60°C)

-

Extinction Coefficient - - 13[1]

Synthesis of 3'-O-Me-GMP
The synthesis of 3'-O-Me-GMP typically involves two key steps: the synthesis of the nucleoside

3'-O-methylguanosine, followed by its phosphorylation to the monophosphate.

Synthesis of 3'-O-Methylguanosine
A reported method for the selective synthesis of 3'-O-methylguanosine starts from 2-

aminoadenosine. The regioselectivity of the 2'- and 3'-O-alkylation is controlled by optimizing

the addition, timing, and concentration of the catalyst, stannous chloride, and the methylating

agent, diazomethane. The resulting 3'-O-methyl-2-aminoadenosine is then converted to 3'-O-

methylguanosine via enzymatic deamination with adenosine deaminase. Due to its low

solubility, the product precipitates and can be isolated by centrifugation.
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Enzymatic Phosphorylation to 3'-O-Me-GMP
While a specific detailed protocol for the phosphorylation of 3'-O-methylguanosine to its 5'-

monophosphate is not readily available in the searched literature, a general and efficient

method for the synthesis of nucleoside 5'-monophosphates is through enzymatic

phosphorylation.[2] This process utilizes nucleoside kinases and a phosphate donor, such as

ATP or GTP.

General Enzymatic Phosphorylation Protocol:

This protocol is a generalized procedure and would require optimization for the specific

substrate, 3'-O-methylguanosine.

Materials:

3'-O-methylguanosine

A suitable nucleoside kinase (e.g., a broad-spectrum deoxynucleoside kinase)

ATP or GTP as a phosphate donor

Magnesium chloride (MgCl₂)

Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5-8.5)

Enzyme dilution buffer

Quenching solution (e.g., perchloric acid or EDTA)

Analytical equipment (e.g., HPLC) for monitoring the reaction and purifying the product.

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl₂, the

phosphate donor (ATP or GTP), and the substrate, 3'-O-methylguanosine.

Enzyme Addition: Dilute the nucleoside kinase in an appropriate buffer and add it to the

reaction mixture to initiate the reaction. The optimal enzyme concentration needs to be
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determined empirically.

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen kinase

(typically 37°C) for a predetermined amount of time. The reaction progress should be

monitored by taking aliquots at different time points.

Reaction Quenching: Stop the reaction by adding a quenching solution.

Analysis and Purification: Analyze the reaction mixture by HPLC to determine the conversion

of the nucleoside to the monophosphate. The product, 3'-O-Me-GMP, can be purified from

the reaction mixture using appropriate chromatographic techniques, such as ion-exchange or

reversed-phase chromatography.

Mechanism of Action and Applications
The primary biochemical function of 3'-O-Me-GMP, and more directly its triphosphate derivative

(3'-O-Me-GTP), is the termination of RNA synthesis.

RNA Chain Termination
During transcription, RNA polymerases catalyze the formation of phosphodiester bonds

between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate group of an

incoming nucleotide triphosphate. The presence of a methyl group on the 3'-hydroxyl of an

incorporated 3'-O-methylguanosine nucleotide prevents the formation of the subsequent

phosphodiester bond, thus terminating the elongation of the RNA chain.
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Caption: Workflow of RNA chain termination by 3'-O-Me-GTP.

Applications in Research and Development
The chain-terminating property of 3'-O-methylated nucleotides makes them valuable tools in

various molecular biology techniques:

RNA Sequencing: Similar to the Sanger sequencing method for DNA, 3'-O-methylated

nucleotides can be used to generate a population of RNA fragments of varying lengths, each

terminated at a specific nucleotide. Analysis of these fragments allows for the determination

of the RNA sequence.

Transcriptional Analysis: 3'-O-Me-GTP can be used to study the mechanism of transcription

by pausing RNA polymerase at specific positions, allowing for the analysis of transcription

complexes and the dynamics of RNA synthesis.

Antiviral Drug Development: As chain terminators, 3'-O-methylated nucleoside analogs have

been investigated as potential antiviral agents. By being incorporated into the viral RNA by
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the viral RNA polymerase, they can inhibit viral replication. 3'-O-Methylguanosine has been

shown to inhibit the synthesis of early vaccinia virus-specific RNA.

Experimental Protocols
RNA Polymerase Chain Termination Assay (Conceptual
Protocol)
This protocol outlines the general steps for an in vitro transcription assay to demonstrate the

chain-terminating activity of 3'-O-Me-GTP.

Materials:

Linear DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or

E. coli RNA polymerase)

RNA polymerase

Standard ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

3'-O-Me-GTP

Transcription buffer

RNase inhibitor

Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization of transcripts

Denaturing polyacrylamide gel electrophoresis (PAGE) system

Phosphorimager or autoradiography film

Procedure:

Reaction Setup: Prepare four separate transcription reactions. Each reaction will contain the

DNA template, RNA polymerase, transcription buffer, RNase inhibitor, and the four standard

NTPs (one of which is radiolabeled).
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Addition of Terminator: To three of the four reactions, add a specific concentration of 3'-O-

Me-GTP. The fourth reaction will serve as a control without the chain terminator. The

concentration of the terminator relative to the standard GTP will determine the frequency of

termination.

Transcription: Incubate the reactions at the optimal temperature for the RNA polymerase

(e.g., 37°C) for a set period.

Reaction Termination: Stop the reactions by adding a stop solution containing a denaturing

agent (e.g., formamide) and a tracking dye.

Gel Electrophoresis: Denature the RNA products by heating and then separate them by size

on a denaturing polyacrylamide gel.

Visualization and Analysis: Visualize the radiolabeled RNA fragments using a

phosphorimager or by exposing the gel to autoradiography film. The control lane should

show a full-length transcript. The lanes containing 3'-O-Me-GTP should show a ladder of

shorter transcripts, with bands corresponding to termination at guanosine positions.
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Caption: Workflow for an RNA chain termination assay.

Conclusion
3'-O-Me-GMP and its triphosphate derivative are powerful tools for researchers in molecular

biology and drug development. Their ability to act as specific chain terminators for RNA

synthesis allows for detailed studies of transcription, RNA sequencing, and the development of

novel antiviral therapies. Understanding the synthesis, properties, and experimental

applications of this modified nucleotide is crucial for its effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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